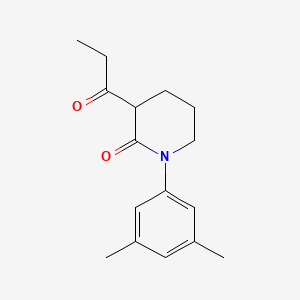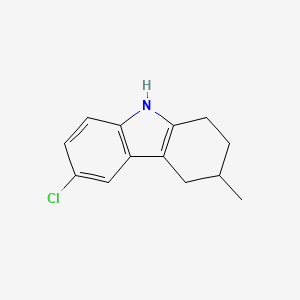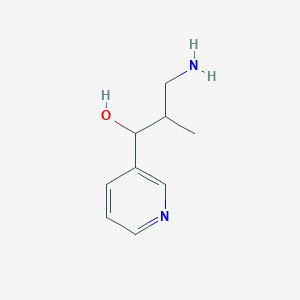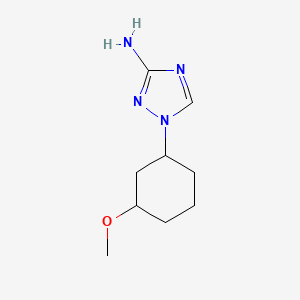
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid is an organic compound with the molecular formula C7H5NO2. It is characterized by the presence of a pyrrole ring attached to a propynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid typically involves the reaction of pyrrole with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrole nitrogen attacks the propargyl bromide, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions typically result in halogenated or nitro-substituted derivatives .
科学的研究の応用
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid
- 3-(1H-Pyrrol-2-YL)propanoic acid
- 3-(1H-Pyrrol-2-YL)-2-propenoic acid
Uniqueness
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its propynoic acid moiety and pyrrole ring make it a versatile compound in various chemical reactions and applications .
特性
分子式 |
C7H5NO2 |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
3-(1H-pyrrol-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H5NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,(H,9,10) |
InChIキー |
HLKAMZCTVZJEHU-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
methanol](/img/structure/B13191326.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)







![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
